

# Spectroscopic Characterization of 1-(Bromomethyl)-1-ethylcyclopentane: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Bromomethyl)-1-ethylcyclopentane

Cat. No.: B12312168

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(Bromomethyl)-1-ethylcyclopentane**. Due to the absence of a complete set of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided for practical application in a laboratory setting.

## Molecular Structure

**1-(Bromomethyl)-1-ethylcyclopentane** possesses the molecular formula  $C_8H_{15}Br$ . The structure features a central cyclopentane ring with a quaternary carbon atom substituted with both an ethyl group and a bromomethyl group. This structure dictates the expected spectroscopic signatures.<sup>[1]</sup>

Structure:

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

## Predicted $^1\text{H}$ NMR Data

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the bromomethyl group, and the cyclopentane ring protons.

Table 1: Predicted  $^1\text{H}$  NMR Data for **1-(Bromomethyl)-1-ethylcyclopentane**

Signal Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-CH <sub>2</sub> - (Ring)	1.50 - 1.70	Multiplet	8H
-CH <sub>2</sub> -Br	3.35	Singlet	2H
-CH <sub>2</sub> -CH <sub>3</sub>	1.65	Quartet	2H
-CH <sub>2</sub> -CH <sub>3</sub>	0.85	Triplet	3H

Note: Predictions are based on standard chemical shift values and data from structurally similar compounds. The cyclopentane ring protons are complex and overlap, appearing as a broad multiplet.

## Predicted $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments within the molecule. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[\[2\]](#)[\[3\]](#)

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **1-(Bromomethyl)-1-ethylcyclopentane**

Signal Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Quaternary C	45-50
-CH <sub>2</sub> -Br	40-45
Ring -CH <sub>2</sub> - (adjacent to Cq)	35-40
Ring -CH <sub>2</sub> -	20-25
-CH <sub>2</sub> -CH <sub>3</sub>	25-30
-CH <sub>2</sub> -CH <sub>3</sub>	8-12

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Predicted IR Absorption Data

The IR spectrum of **1-(Bromomethyl)-1-ethylcyclopentane** is expected to be dominated by absorptions corresponding to C-H and C-Br bonds.

Table 3: Predicted IR Absorption Bands for **1-(Bromomethyl)-1-ethylcyclopentane**

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Description
2960 - 2850	C-H Stretch	Strong, characteristic of sp <sup>3</sup> hybridized C-H bonds in the alkyl groups.[4]
1465 - 1450	C-H Bend	Methylene (-CH <sub>2</sub> -) scissoring. [4]
1380 - 1370	C-H Bend	Methyl (-CH <sub>3</sub> ) symmetric bend.
650 - 550	C-Br Stretch	Medium to strong, indicative of the carbon-bromine bond.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure.

### Predicted Mass Spectrometry Data

Electron Ionization (EI) would likely be used for this volatile compound. The presence of bromine is uniquely identifiable due to its two stable isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , which have nearly equal natural abundance (50.7% and 49.3%, respectively).

Table 4: Predicted Key m/z Fragments for **1-(Bromomethyl)-1-ethylcyclopentane**

m/z Value	Ion Fragment	Notes
190 / 192	$[\text{C}_8\text{H}_{15}\text{Br}]^{+\cdot}$	Molecular Ion ( $\text{M}^+$ ). Appears as a pair of peaks ( $\text{M}^+$ and $\text{M}+2$ ) of almost equal intensity, confirming the presence of one bromine atom.
111	$[\text{C}_8\text{H}_{15}]^+$	Loss of a bromine radical ( $\cdot\text{Br}$ ).
97	$[\text{C}_7\text{H}_{13}]^+$	Loss of the bromomethyl group ( $\cdot\text{CH}_2\text{Br}$ ).
69	$[\text{C}_5\text{H}_9]^+$	Likely fragmentation of the cyclopentyl ring structure.

## Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of liquid samples like **1-(Bromomethyl)-1-ethylcyclopentane**.

### NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-25 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean vial.<sup>[5][6]</sup> The solvent often contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument's detector, typically around 4-5 cm.<sup>[6]</sup>
- **Instrumentation:** Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- **$^1\text{H}$  NMR Acquisition:**
  - Lock onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity and optimal resolution.
  - Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard 'quick scan' is often sufficient for a concentrated sample.<sup>[7]</sup>
  - Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Use the same sample and lock/shim settings.
  - Select a  $^{13}\text{C}$  NMR experiment, typically with broadband proton decoupling.
  - Due to the low natural abundance of  $^{13}\text{C}$ , a greater number of scans (from hundreds to thousands) and a potentially longer relaxation delay are required to achieve a good signal-to-noise ratio.<sup>[2][3]</sup>
  - Process the data similarly to the  $^1\text{H}$  spectrum.

## IR Spectroscopy (Attenuated Total Reflectance - ATR)

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.<sup>[8]</sup>

- **Sample Application:** Place a single drop of the neat liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[9]
- **Data Acquisition:** Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.[8]
- **Spectrum Collection:** Initiate the scan. The instrument will pass an IR beam through the crystal, which interacts with the sample at the surface. The resulting spectrum of absorbance or transmittance versus wavenumber is recorded, typically over the range of 4000 to 400  $\text{cm}^{-1}$ . [10]
- **Cleaning:** After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[9]

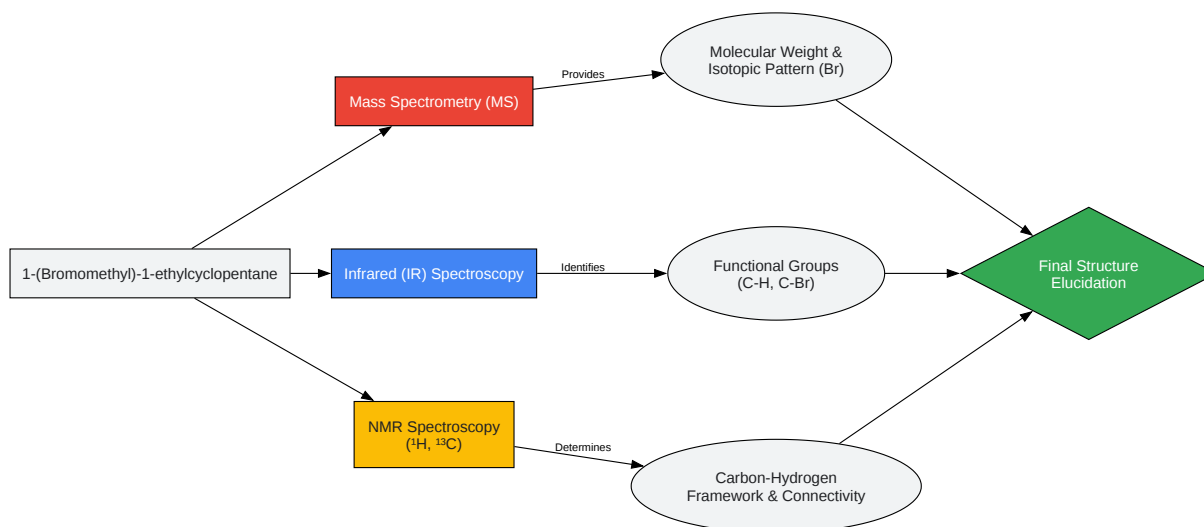
## Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- **Instrumentation Setup (Gas Chromatography):**
  - Install an appropriate capillary column (e.g., a non-polar DB-5ms) in the gas chromatograph.
  - Set the oven temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min up to 300°C.[11]
  - Set the injector temperature (e.g., 250°C) and use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[11]
- **Instrumentation Setup (Mass Spectrometry):**
  - Set the ion source temperature (e.g., 230°C) and transfer line temperature (e.g., 280°C).
  - Select the ionization mode, typically electron ionization (EI) at 70 eV.[11]
  - Set the mass analyzer to scan over a relevant m/z range (e.g., 40-400 amu).

- **Injection and Acquisition:** Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC inlet. The compound will be vaporized, separated from the solvent and any impurities on the column, and then enter the mass spectrometer to be ionized, fragmented, and detected.
- **Data Analysis:** Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Examine the mass spectrum of that peak to determine the molecular ion and fragmentation pattern.

## Visualized Workflows and Relationships

To better illustrate the interplay of these techniques, the following diagrams outline the logical connections and a typical experimental workflow.



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Caption: Logical relationship between spectroscopic methods.



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Caption: General workflow for spectroscopic characterization.

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